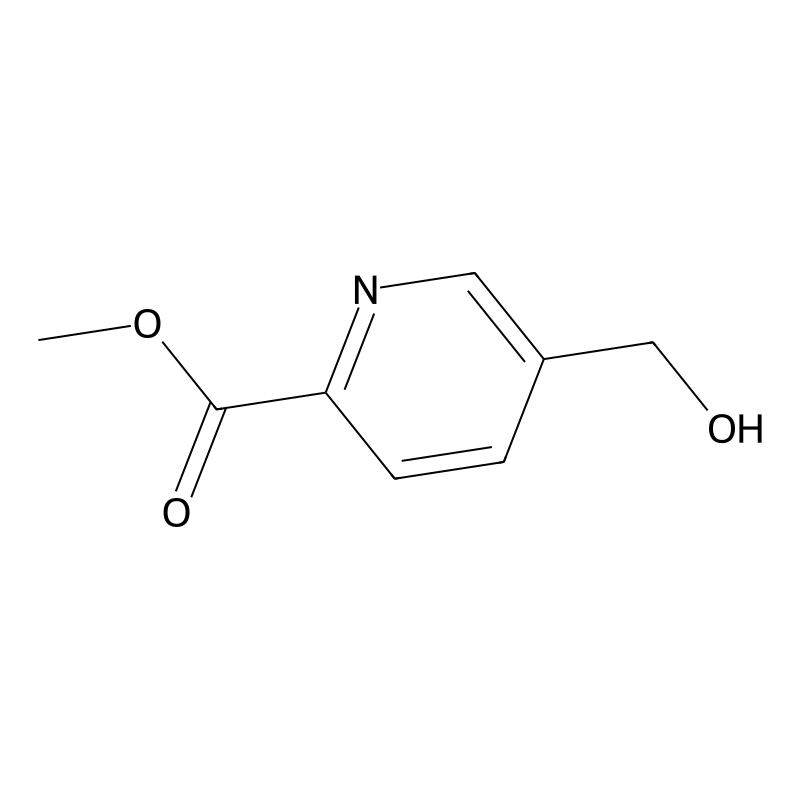

methyl 5-(hydroxymethyl)picolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Occurrence and Isolation:

M5HPMC has not been extensively studied, and information on its natural occurrence is limited. However, a study published in the Chemical and Pharmaceutical Bulletin identified Methyl 5-hydroxypyridine-2-carboxylate (isomer without the hydroxymethyl group) in the stems of Mahonia fortune [].

Bioactivity Investigations:

There is limited research on the specific bioactivity of M5HPMC. However, a related study investigated the anti-inflammatory properties of Methyl 5-hydroxypyridine-2-carboxylate (M5HPC) - the isomer lacking the hydroxymethyl group. This study, published in MedchemExpress, found that M5HPC inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages without exhibiting cytotoxicity []. Further research is needed to determine if M5HPMC possesses similar anti-inflammatory properties.

Methyl 5-(hydroxymethyl)picolinate is a chemical compound characterized by its pyridine ring structure with a hydroxymethyl group and a methyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 167.16 g/mol. This compound is notable for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

- Esterification: The methyl ester can react with alcohols to form new esters.

- Reduction: The hydroxymethyl group can be further reduced to yield primary alcohols.

- Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activity or different therapeutic properties.

Research indicates that methyl 5-(hydroxymethyl)picolinate exhibits significant biological activity, particularly in relation to cardiovascular health. It has been shown to interact with multiple proteins involved in cardiovascular disease pathways, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α, suggesting its potential as a therapeutic agent against cardiovascular conditions . Additionally, the compound's structural features may contribute to its ability to modulate biological processes effectively.

The synthesis of methyl 5-(hydroxymethyl)picolinate can be accomplished through several methods:

- Direct Esterification: This involves reacting 5-(hydroxymethyl)picolinic acid with methanol in the presence of an acid catalyst.

- Nucleophilic Substitution: The reaction of a suitable alkyl halide with 5-(hydroxymethyl)pyridine can yield the desired ester.

- Multi-step Synthesis: Utilizing intermediates derived from simple aromatic compounds and employing reagents like thionyl chloride or carbodiimides for activation can enhance yields and purity .

These methods are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

Methyl 5-(hydroxymethyl)picolinate has several applications:

- Pharmaceutical Development: Its interactions with cardiovascular-related proteins make it a candidate for drug development targeting heart diseases.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Research Tool: The compound can be used in studies exploring the mechanisms of action of various biological pathways.

Interaction studies have demonstrated that methyl 5-(hydroxymethyl)picolinate can bind to specific proteins involved in cardiovascular function. For instance, docking studies have shown its potential to interact with myeloperoxidase, an enzyme implicated in oxidative stress and inflammation associated with cardiovascular diseases . Such interactions highlight its relevance in developing therapeutics aimed at mitigating cardiovascular risks.

Several compounds share structural similarities with methyl 5-(hydroxymethyl)picolinate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-(hydroxymethyl)picolinate | 50501-35-4 | 0.88 |

| Methyl 4-(hydroxymethyl)picolinate | 317335-15-2 | 0.86 |

| 4-(2-Hydroxyethyl)picolinic acid | 502509-10-6 | 0.86 |

| Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 | 0.82 |

| 5-Methylpicolinic acid hydrochloride | 177359-60-3 | 0.92 |

Uniqueness

Methyl 5-(hydroxymethyl)picolinate is distinguished by its specific arrangement of functional groups which enhances its biological activity compared to other similar compounds. Its unique hydroxymethyl substituent contributes to its interaction profile and potential therapeutic effects, particularly in cardiovascular contexts.

Molecular Structure and Identification

Methyl 5-(hydroxymethyl)picolinate is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1] [2] [3]. The compound is identified by its Chemical Abstracts Service registry number 39977-42-9 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is methyl 5-(hydroxymethyl)pyridine-2-carboxylate [1] [2].

The molecular structure consists of a pyridine ring substituted at the 5-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with a methyl ester group (-COOCH₃) [1] [2]. The pyridine ring, being a six-membered aromatic heterocycle containing one nitrogen atom, provides the basic structural framework [4]. The presence of both electron-withdrawing (ester) and electron-donating (hydroxymethyl) substituents creates a unique electronic environment within the molecule [1] [5].

The canonical Simplified Molecular Input Line Entry System representation is O=C(OC)C1=NC=C(CO)C=C1, which clearly indicates the connectivity between the pyridine nitrogen, the carboxylate ester at position 2, and the hydroxymethyl substituent at position 5 [1]. The compound exhibits C₂ᵥ symmetry due to the specific positioning of the functional groups on the pyridine ring [6].

Physical Property Analysis

The physical properties of methyl 5-(hydroxymethyl)picolinate reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 1.2 ± 0.1 g/cm³, which is characteristic of organic compounds containing both aromatic and polar functional groups [5] [7]. This density value is consistent with similar picolinate esters and reflects the compact molecular packing facilitated by hydrogen bonding interactions.

The boiling point of methyl 5-(hydroxymethyl)picolinate is 335.8 ± 32.0°C at 760 mmHg [5], indicating significant intermolecular forces. This elevated boiling point compared to simple methyl esters (typically 100-200°C) can be attributed to hydrogen bonding involving the hydroxymethyl group and π-π stacking interactions between the aromatic rings [5]. The flash point of 156.9 ± 25.1°C suggests moderate thermal stability under normal handling conditions [5].

The compound demonstrates a low vapor pressure of 0.0 ± 0.8 mmHg at 25°C [5], indicating minimal volatility at room temperature. This property is advantageous for storage and handling applications. The index of refraction is 1.546 [5], which falls within the expected range for aromatic compounds containing heteroatoms and is indicative of the compound's polarizability.

The logarithmic partition coefficient (LogP) value of -0.68 [5] indicates that methyl 5-(hydroxymethyl)picolinate is more hydrophilic than lipophilic. This negative LogP value is attributed to the polar hydroxymethyl group and the pyridine nitrogen, which can participate in hydrogen bonding with water molecules [5]. The polar surface area of 59.42 Ų [5] further supports the compound's hydrophilic character and suggests good bioavailability if used in pharmaceutical applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 39977-42-9 | [1] [2] |

| Molecular Formula | C₈H₉NO₃ | [1] [2] |

| Molecular Weight (g/mol) | 167.16 | [1] [2] [3] |

| Density (g/cm³) | 1.2 ± 0.1 | [5] [7] |

| Boiling Point (°C) | 335.8 ± 32.0 at 760 mmHg | [5] |

| Flash Point (°C) | 156.9 ± 25.1 | [5] |

| Index of Refraction | 1.546 | [5] |

| Vapour Pressure (mmHg at 25°C) | 0.0 ± 0.8 | [5] |

| LogP | -0.68 | [5] |

| Polar Surface Area (Ų) | 59.42 | [5] |

| Storage Conditions | Room temperature (sealed, dry) | [2] [3] |

Spectroscopic Characterization

Spectroscopic analysis of methyl 5-(hydroxymethyl)picolinate provides detailed structural confirmation and electronic environment characterization. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the compound's functional groups [8] [9] [10]. The aromatic protons of the pyridine ring typically appear in the range of 7.5-8.5 parts per million, with specific chemical shifts dependent on the electronic effects of the substituents [8] [9].

The hydroxymethyl protons (-CH₂OH) appear as a characteristic singlet around 4.8 parts per million, while the methoxy group (-OCH₃) of the ester appears around 3.9 parts per million [8] [9]. These chemical shifts are consistent with similar picolinate derivatives and confirm the presence of both functional groups [10]. The hydroxyl proton typically appears as a broad signal around 2-5 parts per million, often exchangeable with deuterium oxide [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environments. The carbonyl carbon of the ester group typically resonates around 165 parts per million, characteristic of aromatic carboxylate esters [8] [9] [10]. The aromatic carbons of the pyridine ring appear in the range of 120-160 parts per million, with the carbon bearing the nitrogen showing distinct chemical shifts due to the electronegative nitrogen atom [10].

The methoxy carbon appears around 52 parts per million, while the hydroxymethyl carbon (-CH₂OH) resonates around 63 parts per million [9] [10]. These chemical shifts are diagnostic for these functional groups and confirm the structural assignment.

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in the molecule. The carbonyl stretch of the ester group appears around 1720 cm⁻¹, typical for aromatic esters [8] [9] [11]. The hydroxyl group shows a broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations [11]. The carbon-nitrogen stretching vibrations of the pyridine ring appear around 1250 cm⁻¹ [11].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 167, confirming the molecular weight [8] [9]. Fragmentation patterns typically show loss of the methoxy group (loss of 31 mass units) and formation of pyridine-containing fragments, which are characteristic of picolinate derivatives [9].

Ultraviolet-visible absorption spectroscopy reveals electronic transitions in the aromatic system. The compound typically shows absorption maxima around 280-304 nanometers, corresponding to π→π* transitions in the pyridine ring [8] [9]. These transitions can be affected by the substituents on the ring, with electron-donating groups causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts [8] [9].

| Spectroscopic Method | Key Peaks/Signals | Structural Information |

|---|---|---|

| ¹H NMR | Aromatic protons (7.5-8.5 ppm), -CH₂OH (~4.8 ppm), -OCH₃ (~3.9 ppm) | Confirms pyridine ring and functional groups |

| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), methoxy (~52 ppm), CH₂OH (~63 ppm) | Identifies carbon environments and connectivity |

| FT-IR | C=O stretch (1720 cm⁻¹), O-H stretch (3200-3600 cm⁻¹), C-N stretch (1250 cm⁻¹) | Confirms ester and hydroxyl functional groups |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 167 | Confirms molecular weight and fragmentation |

| UV-Vis Absorption | λmax ~280-304 nm (π→π* transitions) | Electronic transitions in aromatic system |

Chemical Reactivity and Functional Group Behavior

The chemical reactivity of methyl 5-(hydroxymethyl)picolinate is determined by the presence of three distinct functional groups: the hydroxymethyl group, the methyl ester group, and the pyridine ring. Each functional group contributes unique reactivity patterns that can be exploited for further chemical transformations [3] [12] [13].

The hydroxymethyl group (-CH₂OH) represents a primary alcohol functionality that exhibits typical alcohol reactivity patterns [12] [14]. This group can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing conditions employed [12] [14]. The primary alcohol can also participate in esterification reactions with carboxylic acids to form esters, and etherification reactions with alcohols or alkyl halides to form ethers [12]. The chemical reactivity of the hydroxymethyl group is enhanced by its position on the electron-deficient pyridine ring, which increases its susceptibility to nucleophilic attack [14].

The methyl ester group (-COOCH₃) undergoes typical ester hydrolysis reactions under both acidic and basic conditions [15] [16]. Under acidic conditions, the hydrolysis follows an A2 mechanism, where the rate-determining step involves water addition to the protonated ester [15]. This mechanism has been specifically studied for picolinate esters in strongly acidic microemulsions, where the reaction rate increases with increasing water nucleophilicity [15] [16]. Under basic conditions, the ester undergoes saponification to form the corresponding carboxylate salt and methanol [17].

The ester group can also participate in transesterification reactions with other alcohols, allowing for the preparation of different alkyl esters of the picolinic acid derivative [17]. The electron-withdrawing nature of the pyridine ring activates the ester toward nucleophilic attack, making these reactions more facile compared to aliphatic esters [18] [19].

The pyridine ring contributes to the overall reactivity through its electron-deficient aromatic character [18] [4]. The nitrogen atom in the ring makes the carbon atoms electron-deficient, facilitating electrophilic aromatic substitution reactions [4] [20]. However, the electron-withdrawing effect also makes the ring less reactive toward electrophiles compared to benzene [4]. The pyridine nitrogen can also act as a Lewis base, forming coordination complexes with metal ions [21] [22] [20].

The substituents on the pyridine ring significantly influence the electronic properties and reactivity of the molecule [20] [23]. The hydroxymethyl group at the 5-position acts as an electron-donating group, while the ester group at the 2-position acts as an electron-withdrawing group [20] [23]. This combination creates a unique electronic environment that affects both the basicity of the pyridine nitrogen and the reactivity of the substituents [20] [23].

The compound demonstrates moderate stability under normal storage conditions when kept in sealed containers away from moisture and strong oxidizing agents [2] [3] [24]. The hydroxymethyl group is the most reactive functionality and requires protection from oxidizing conditions to maintain compound integrity [12] [24]. The overall stability profile makes the compound suitable for use as a synthetic intermediate in pharmaceutical and agrochemical applications [3] [13].

| Functional Group | Reaction Type | Reactivity Notes | Stability |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation, Esterification, Etherification | Primary alcohol group; susceptible to oxidation to aldehyde/carboxylic acid | Moderate; sensitive to oxidizing conditions |

| Methyl Ester (-COOCH₃) | Hydrolysis (acid/base), Transesterification | Hydrolyzable under acidic/basic conditions; A2 mechanism in microemulsions | Stable under neutral conditions; labile in extreme pH |

| Pyridine Ring | Electrophilic substitution, N-coordination | Electron-deficient due to nitrogen; can coordinate to metals | Stable aromatic system |

Laboratory-Scale Synthesis Protocols

The synthesis of methyl 5-(hydroxymethyl)picolinate involves several established methodologies, each with specific advantages and limitations for laboratory-scale preparation. The most widely employed approach utilizes the selective reduction of dimethyl pyridine-2,5-dicarboxylate as the key transformation [1].

The primary synthetic route begins with the preparation of dimethyl pyridine-2,5-dicarboxylate from pyridine-2,5-dicarboxylic acid through Fischer esterification. In a well-dried round-bottom flask equipped with nitrogen atmosphere, pyridine-2,5-dicarboxylic acid (1.0 g, 0.006 mol) is dissolved in methanol (10 volumes) and stirred at 0-5°C for 10 minutes. Thionyl chloride (0.013 mol) is added dropwise to the stirred mixture, and the reaction mass is refluxed for 3 hours [1]. Following complete conversion of starting materials as monitored by thin-layer chromatography, additional methanol (4 volumes) is added and the mixture is stirred for 30 minutes at 30-35°C. The reaction mixture is then transferred to ice-cold water (20 volumes) and extracted with dichloromethane (15 volumes × 2). The organic layer is washed sequentially with sodium bicarbonate solution (10 volumes), water (10 volumes), and brine solution (10 volumes), then dried over sodium sulfate and concentrated under reduced pressure to yield the diester product in 72% yield [1].

The selective reduction of dimethyl pyridine-2,5-dicarboxylate to methyl 5-(hydroxymethyl)picolinate represents a critical transformation requiring careful optimization of reaction conditions. In a dried three-necked round-bottom flask, a mixture of tetrahydrofuran and methanol (30 volumes) is prepared in a 1:2 ratio. The diester substrate (0.5 g, 0.0026 mol) is added while maintaining 0°C temperature. After 5 minutes, calcium chloride (1.11 g, 0.01 mol) is added and the mixture is stirred for 30 minutes. Under nitrogen atmosphere, sodium borohydride (0.25 g, 0.0065 mol) is added portionwise, and the reaction is allowed to proceed for 2 hours at the same temperature [1]. The reaction mass is monitored by thin-layer chromatography to confirm complete conversion of starting material, followed by careful quenching with water (25 volumes). The product is extracted with chloroform (10 mL × 2), and the organic layer is washed with water (10 mL) and brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure. Column chromatography purification yields the desired product as an off-white solid in 89% yield [1].

Reaction Mechanisms and Pathway Elucidation

The formation of methyl 5-(hydroxymethyl)picolinate through selective reduction of dimethyl pyridine-2,5-dicarboxylate involves a complex mechanism that has been extensively studied through both experimental and computational methods . The reaction proceeds through a calcium chloride-mediated activation of sodium borohydride, which generates a more reactive borohydride species capable of selective ester reduction [4].

The mechanism begins with the formation of a calcium borohydride species in situ through the reaction of sodium borohydride with calcium chloride. This transformation increases the Lewis acidity of the borohydride system, enhancing its reactivity toward ester carbonyl groups while maintaining selectivity for the less sterically hindered ester position [5]. The calcium chloride additive serves a dual role: it activates the sodium borohydride through coordination and provides a more controlled reducing environment that prevents over-reduction [5].

The selective reduction mechanism involves initial coordination of the calcium-activated borohydride complex to the carbonyl carbon of the less hindered ester group. The nucleophilic attack by hydride ion proceeds through a tetrahedral intermediate, followed by elimination of methoxide ion and subsequent protonation to yield the primary alcohol product [4]. The selectivity arises from the differential steric accessibility of the two ester positions, with the 5-position being more accessible than the 2-position due to the proximity of the pyridine nitrogen [1].

Computational studies have revealed that the reaction pathway involves a concerted mechanism with the rate-determining step being the hydride transfer to the carbonyl carbon . The activation energy for this transformation is significantly lowered in the presence of calcium chloride, explaining the enhanced reaction rates observed experimentally [5]. The selectivity for mono-reduction over bis-reduction is attributed to the decreased reactivity of the intermediate alcohol product compared to the starting diester, preventing further reduction under the mild reaction conditions employed [1].

The role of solvent in the mechanism is crucial, with the tetrahydrofuran-methanol mixture providing optimal conditions for both substrate solubility and reagent activation [1]. The protic methanol serves as a proton source for the final protonation step, while tetrahydrofuran provides the aprotic environment necessary for the initial borohydride activation .

Purification Techniques and Yield Optimization

The purification of methyl 5-(hydroxymethyl)picolinate requires careful selection of techniques to achieve high purity while minimizing product loss. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with dichloromethane-methanol gradient elution systems [1]. The optimal mobile phase composition begins with pure dichloromethane and gradually increases to 5% methanol in dichloromethane, allowing for effective separation of the product from both unreacted starting material and over-reduced byproducts [1].

Recrystallization provides an alternative purification approach that can achieve higher purity levels. The compound exhibits optimal crystallization behavior in dichloromethane-diethyl ether mixtures, with a 9:1 ratio providing transparent single crystals suitable for structural characterization [1]. The recrystallization process involves dissolving the crude product in dichloromethane at room temperature, followed by slow addition of diethyl ether until crystallization initiates. The mixture is then cooled to 25-35°C and allowed to stand for several hours to complete crystal formation [1].

Flash chromatography offers a rapid purification alternative, particularly useful for time-sensitive applications. Ethyl acetate-hexanes gradient systems provide effective separation with typical flow rates of 10-20 mL/min [2]. The product typically elutes at 40-60% ethyl acetate concentration, allowing for efficient separation from both polar and nonpolar impurities [2].

Yield optimization studies have identified several critical parameters that significantly impact the overall efficiency of the synthesis. Temperature control during the reduction step is paramount, with optimal yields achieved at 0-5°C throughout the addition of sodium borohydride [1]. Higher temperatures lead to increased side reactions and reduced selectivity, while lower temperatures result in incomplete conversion [1].

The stoichiometry of reagents requires careful optimization to achieve maximum yield. The optimal ratio of sodium borohydride to substrate is 2.5:1, providing sufficient reducing equivalents while avoiding excessive reagent consumption [1]. The calcium chloride loading is critical, with 4 equivalents relative to substrate providing optimal activation without causing precipitation issues [1].

Reaction time optimization reveals that 2-hour reaction periods provide the best balance between conversion and selectivity [1]. Shorter reaction times result in incomplete conversion, while longer periods lead to over-reduction and decreased yields of the desired monoalcohol product [1].

Industrial Production Considerations

The translation of laboratory-scale synthesis to industrial production requires comprehensive evaluation of scalability, safety, and economic factors. The current synthetic route presents several challenges for large-scale implementation, primarily related to the use of metal hydride reagents and the need for anhydrous conditions [1].

Cost analysis reveals that raw material expenses constitute approximately 60-70% of the total production cost, with sodium borohydride being the most significant contributor [6]. Alternative reducing agents have been evaluated, including lithium aluminum hydride and diisobutylaluminum hydride, but these options present greater safety concerns and higher costs for large-scale applications [6].

Process safety considerations are paramount in industrial implementation. The use of sodium borohydride requires specialized handling procedures due to its water reactivity and hydrogen gas evolution potential [4]. Industrial facilities must incorporate appropriate ventilation systems, gas detection equipment, and emergency response protocols to manage these risks [4].

Solvent selection for industrial processes requires evaluation of both technical performance and environmental impact. The current tetrahydrofuran-methanol system presents challenges due to the volatility and flammability of both solvents [1]. Alternative solvent systems have been investigated, including ethyl acetate-isopropanol mixtures, which offer improved safety profiles while maintaining acceptable reaction performance [1].

Waste management represents a significant consideration for industrial production. The current process generates substantial quantities of sodium and calcium salts, requiring appropriate disposal or recycling protocols [1]. Solvent recovery systems are essential for economic viability, with distillation being the preferred method for tetrahydrofuran and methanol recovery [1].

Equipment design for industrial scale requires specialized materials to handle the corrosive nature of the reaction mixture. Stainless steel 316L is the preferred material for reaction vessels, offering adequate corrosion resistance while maintaining cost-effectiveness [1]. Heat transfer considerations necessitate the use of specialized jacketed reactors to maintain precise temperature control throughout the reaction [1].

Quality control protocols for industrial production must address the potential for trace metal contamination from the calcium chloride additive [1]. Analytical methods including inductively coupled plasma mass spectrometry are required to ensure product purity meets pharmaceutical grade specifications [1].

Process intensification opportunities include the development of continuous flow reactors that could improve heat and mass transfer while reducing reaction times [1]. Microreactor technology shows particular promise for the selective reduction step, offering enhanced control over reaction parameters and improved safety through reduced inventory of hazardous materials [1].